molecular formula C13H16N2O2 B13177097 1-[4-(Aminomethyl)benzoyl]piperidin-4-one

1-[4-(Aminomethyl)benzoyl]piperidin-4-one

Cat. No.: B13177097
M. Wt: 232.28 g/mol
InChI Key: ISFDNDBONIXFOJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[4-(Aminomethyl)benzoyl]piperidin-4-one involves several steps, typically starting with the formation of the piperidine ring. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The aminomethyl group is then introduced through amination reactions, and the benzoyl group is added via acylation reactions. Industrial production methods often involve multicomponent reactions and cyclization processes to ensure high yield and purity .

Chemical Reactions Analysis

1-[4-(Aminomethyl)benzoyl]piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution.

Scientific Research Applications

1-[4-(Aminomethyl)benzoyl]piperidin-4-one is utilized in various scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Medicine: This compound is explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Aminomethyl)benzoyl]piperidin-4-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

1-[4-(Aminomethyl)benzoyl]piperidin-4-one is unique due to its specific structure and functional groups. Similar compounds include:

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

1-[4-(aminomethyl)benzoyl]piperidin-4-one

InChI

InChI=1S/C13H16N2O2/c14-9-10-1-3-11(4-2-10)13(17)15-7-5-12(16)6-8-15/h1-4H,5-9,14H2

InChI Key

ISFDNDBONIXFOJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)CN

Origin of Product

United States

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